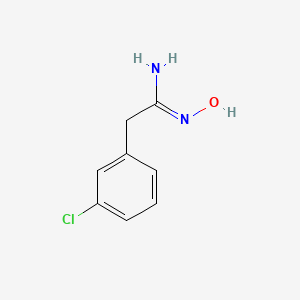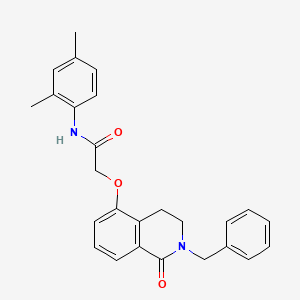
3-(2,4-二硝基苯基)丙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成与表征
- 合成化合物(E)-3-(2-(2,4-二硝基苯基)腙)丁酸乙酯,并通过各种技术对其进行表征,包括1 H NMR和单晶X射线衍射。该研究涉及Hirshfeld表面分析和能量框架计算,以确定稳定分子的分子间相互作用,以及密度泛函理论计算,用于结构优化和各种分析,如减少的密度梯度、Mulliken原子电荷、自然原子电荷和分子静电势图,以了解分子内的非共价相互作用、反应位点和电荷转移(Chandini K. M. 等,2022)。
药物中的多态性2. 3-(2,4-二硝基苯基)丙酸乙酯已被研究其作为药物化合物中的多晶型。该研究采用光谱和衍射技术来表征这些多晶型,并指出由于它们相似的光谱和衍射模式而给分析和物理表征带来的挑战。本详细研究使用了毛细管粉末X射线衍射(PXRD)、固态核磁共振(SSNMR)、分子光谱方法(包括红外、拉曼、紫外-可见和荧光光谱)等技术(F. Vogt 等,2013)。
生物燃料的热化学和动力学3. 3-(2,4-二硝基苯基)丙酸乙酯,在丙酸乙酯等酯类的更广泛类别中,已被研究其在模型生物燃料分解中的作用。该研究使用CBS-QB3来评估这些酯的引发反应、中间产物和单分子分解反应。该研究提供了有关化学准确的形成焓、键离解能的见解,并提出了各种分解路径和反应机理(A. El‐Nahas 等,2007)。
新型化合物的合成4. 该研究还探索了3-(2,4-二硝基苯基)丙酸乙酯衍生物用于合成新型化合物。例如,3-(2,4-二氧代环己基)丙酸乙酯被用作合成N-取代的4,4a,5,6-四氢喹啉-2,7(1H,3H)-二酮及其相应衍生物的前体。该研究涉及传统的保护、选择性酰胺化和脱保护环化方法(V. Thakur 等,2015)。
属性
IUPAC Name |
ethyl 3-(2,4-dinitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-2-19-11(14)6-4-8-3-5-9(12(15)16)7-10(8)13(17)18/h3,5,7H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOISAKQKBYKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,4-dinitrophenyl)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2478966.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2478967.png)


![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)

![2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide](/img/structure/B2478978.png)



